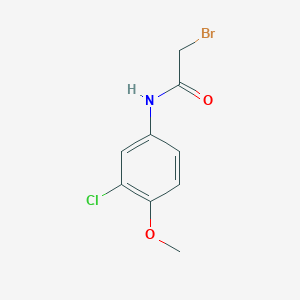
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Übersicht
Beschreibung
“2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H9Cl2NO2 . It has a molecular weight of 234.08 . This compound is used for proteomics research .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) . This structure is also available as a 2d Mol file or as a computed 3d SD file .
Wissenschaftliche Forschungsanwendungen
Halides in Acetaminophen Degradation : A study by Li et al. (2015) explored the role of halide ions, including bromide, in the degradation of acetaminophen using UV/H2O2 treatment. They found that bromide ions could influence the degradation rate, highlighting the importance of halides in water and wastewater treatment.
Metabolism of Chloroacetamide Herbicides : Coleman et al. (2000) conducted a study on the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. Their research Coleman et al. (2000) focused on compounds structurally related to "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide," revealing insights into the metabolic activation pathways of these herbicides.
Metabolism of 4-Bromo-2,5-Dimethoxyphenethylamine in Rats : In a related study, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats. Their research Kanamori et al. (2002) identified various metabolites, suggesting multiple metabolic pathways for this compound.
Soil Reception and Activity of Related Compounds : Banks and Robinson (1986) studied the soil reception and activity of compounds structurally related to "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide." Their findings Banks and Robinson (1986) provided insights into the interaction of these compounds with different soil types and their herbicidal efficacy.
In Vitro Metabolism of Alachlor : Another study by Coleman et al. (1999) explored the in vitro metabolism of alachlor, a chloroacetamide herbicide, in human liver microsomes. The research Coleman et al. (1999) provided insights into the metabolic pathways and potential risks associated with exposure to such compounds.
Adsorption and Efficacy of Alachlor and Metolachlor : Peter and Weber (1985) conducted a study on the adsorption, mobility, and efficacy of alachlor and metolachlor, which are related to "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide." Their work Peter and Weber (1985) discussed the correlation of these properties with soil organic matter and clay content.
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the pharmacological activities of “2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide” and its derivatives. As similar compounds have shown promising antimicrobial and anticancer activities , this compound could potentially be used as a lead compound for rational drug designing.
Eigenschaften
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALCZCFIHHDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



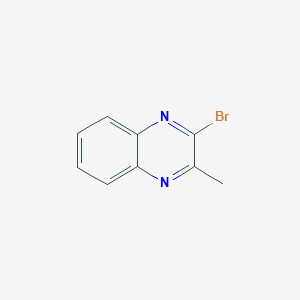
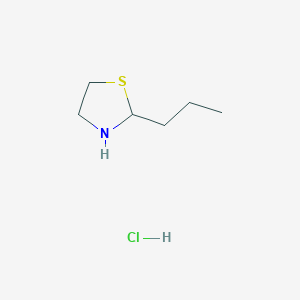
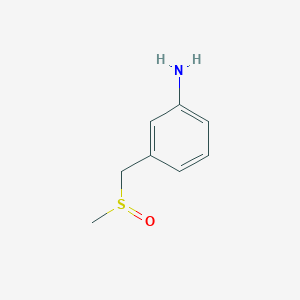


![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
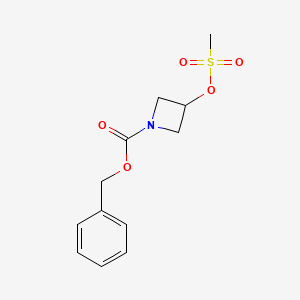
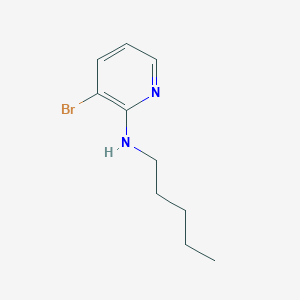
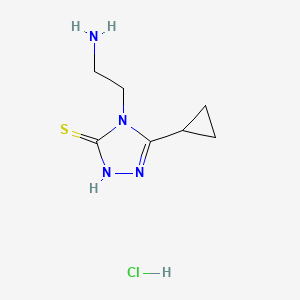
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
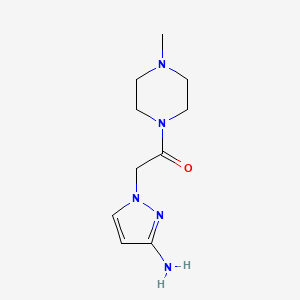
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)
![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)